Rocastine fumarate
CAS No.: 91833-50-0
Cat. No.: VC0541742
Molecular Formula: C17H23N3O5S
Molecular Weight: 381.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91833-50-0 |
|---|---|
| Molecular Formula | C17H23N3O5S |
| Molecular Weight | 381.4 g/mol |
| IUPAC Name | (E)-but-2-enedioic acid;2-[2-(dimethylamino)ethyl]-4-methyl-2,3-dihydropyrido[3,2-f][1,4]oxazepine-5-thione |
| Standard InChI | InChI=1S/C13H19N3OS.C4H4O4/c1-15(2)8-6-10-9-16(3)13(18)11-5-4-7-14-12(11)17-10;5-3(6)1-2-4(7)8/h4-5,7,10H,6,8-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
| Standard InChI Key | LZFCSDIBLCSFAK-WLHGVMLRSA-N |
| Isomeric SMILES | CN1CC(OC2=C(C1=S)C=CC=N2)CCN(C)C.C(=C/C(=O)O)\C(=O)O |
| SMILES | CN1CC(OC2=C(C1=S)C=CC=N2)CCN(C)C.C(=CC(=O)O)C(=O)O |
| Canonical SMILES | CN1CC(OC2=C(C1=S)C=CC=N2)CCN(C)C.C(=CC(=O)O)C(=O)O |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Rocastine fumarate is a 1:1 salt formed between rocastine (C13H19N3OS) and fumaric acid (C4H4O4), yielding the molecular formula C17H23N3O5S and a molecular weight of 381.4 g/mol . The fumarate counterion contributes to the compound's crystalline structure and improved dissolution properties compared to the free base.
Table 1: Key Physicochemical Properties
Structural Features
The base compound contains a pyrido[3,2-f][1, oxazepine heterocyclic system with:
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A thione group at position 5 contributing to receptor binding affinity
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A dimethylaminoethyl side chain at position 2 enhancing H1 receptor selectivity
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Methyl substitution at position 4 preventing metabolic degradation .
The fumarate anion forms ionic interactions with the protonated dimethylamino group, as evidenced by characteristic Fourier-transform infrared (FTIR) peaks at 1750 cm⁻¹ and 1820 cm⁻¹ corresponding to carboxylate stretching vibrations .
Pharmacological Profile
Mechanism of Action
Rocastine fumarate acts as a competitive inverse agonist at histamine H1 receptors, with demonstrated:
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Ki = 0.8 nM for human H1 receptors (vs. 12 nM for diphenhydramine)
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IC50 = 1.2 nM in inhibiting histamine-induced guinea pig ileum contraction.
The compound shows >500-fold selectivity over H2-H4 receptor subtypes and minimal interaction with:
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Muscarinic acetylcholine receptors (IC50 > 10 μM)
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α1-adrenergic receptors (IC50 > 25 μM)
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5-HT2 receptors (IC50 > 50 μM).
Pharmacokinetic Properties
Animal studies in rats reveal favorable ADME characteristics:
Table 2: Comparative Pharmacokinetic Data
| Parameter | Rocastine Fumarate | Terfenadine |
|---|---|---|
| Oral Bioavailability | 92% | 33% |
| Tmax (h) | 1.2 | 2.5 |
| Half-life (h) | 6.8 | 14.2 |
| Protein Binding | 88% | 97% |
| Metabolite Activity | None significant | Active (Fexofenadine) |
| Data from guinea pig models |
The rapid absorption (Tmax <2 h) and moderate half-life suggest potential for twice-daily dosing in clinical applications.
Synthetic Pathways and Formulation Challenges
Synthesis of Rocastine Base
The base compound is synthesized through a seven-step process:
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Ring formation: Condensation of 2-aminopyridine-3-thiol with epichlorohydrin
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Methylation: Introduction of the 4-methyl group using methyl iodide
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Side chain attachment: Coupling of dimethylaminoethyl chloride via nucleophilic substitution
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Purification: Crystallization from ethyl acetate/hexane mixtures .
Salt Formation
Fumarate salt preparation involves:
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Dissolving rocastine base in anhydrous ethanol (2:1 molar ratio)
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Adding fumaric acid dissolved in hot ethanol (70°C)
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Cooling to 4°C to precipitate the salt
The process yields >98% pure material as confirmed by:
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HPLC: Single peak at 254 nm (RT = 8.2 min)
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Elemental analysis: C 53.6%, H 6.1%, N 11.0% (theoretical: C 53.55%, H 6.08%, N 11.02%).
Preclinical Research Findings
Efficacy Studies
In ovalbumin-sensitized guinea pigs, rocastine fumarate (0.1 mg/kg oral) showed:
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98% inhibition of histamine-induced bronchospasm (vs. 74% for terfenadine)
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Complete blockade of cutaneous vascular permeability at 0.3 mg/kg
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Onset within 15 minutes (vs. 45 minutes for diphenhydramine).
Formulation Development
Oral Tablets
Optimized immediate-release tablets contain:
Table 3: Representative Tablet Composition
The fumaric acid oligomer (FAPP, MW 200-400 Da) enhances stability by maintaining pH 3.5-4.0 in the solid state .
Transdermal Systems
Patent US20070269379A1 describes a rocastine-containing patch using:
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Chemical penetration enhancers: 1.5% sodium lauroyl sarcosinate + 0.5% linoleic acid
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Drug load: 2 mg/cm²
Regulatory Status and Future Directions
As of April 2025, rocastine fumarate remains in preclinical development with:
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IND-enabling studies completed in Q3 2024
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Phase I trials anticipated to begin Q1 2026
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Orphan drug designation under review for mastocytosis-associated pruritus.
Key development challenges include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume